molecular formula C24H29N3O3S B2367042 3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 887212-91-1

3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2367042
CAS RN: 887212-91-1
M. Wt: 439.57
InChI Key: LVTLOACTQAVVTA-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused ring system, which includes a benzene ring and a pyridine ring. The presence of the nitrogen atom in the pyridine ring makes quinolines basic .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions and their outcomes depend on the substituents present on the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on their specific structure. Some general properties of quinolines include a high degree of aromaticity, basicity due to the presence of a nitrogen atom, and the ability to form hydrogen bonds .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Compounds : A study detailed the heterocyclization of certain compounds to form hydroxytetrazolo-quinolines, demonstrating the versatility of quinoline derivatives in synthesizing heterocyclic compounds with potential for varied applications in medicinal chemistry and materials science (Zyryanov, Rusinov, & Postovskii, 1980).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Agents : Syntheses of quinoline derivatives have been explored for their potential as antimicrobial and antitumor agents, highlighting the role of these compounds in developing new therapeutic drugs (Mizuno et al., 2006).

Catalysis and Organic Synthesis

  • Catalytic Applications : The synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives via Claisen–Schmidt reaction using a titanium nanomaterial-based sulfonic acid catalyst demonstrates the potential use of quinoline derivatives in facilitating organic synthesis reactions, indicating a possible area of application for similar compounds in catalysis and organic synthesis (Murugesan, Gengan, & Lin, 2017).

Fluorescent Probes

  • Fluorescent Probes : The development of quinoline-based fluorescent probes for use in chemical and biological sensing illustrates another potential application area, suggesting that similar compounds could be explored for their photophysical properties and utility in fluorescence-based applications (Bodke, Shankerrao, & Harishkumar, 2013).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the target they interact with. Many quinoline derivatives exhibit antimicrobial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Safety and Hazards

The safety and hazards associated with a specific quinoline derivative depend on its structure and the specific substituents it contains. Some quinoline derivatives can be toxic and may pose risks to human health and the environment .

Future Directions

The future research directions in the field of quinoline derivatives are likely to involve the synthesis of new derivatives with improved properties, the exploration of their biological activities, and their potential applications in medicine .

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-5-30-19-7-9-22-21(15-19)24(27-12-10-26(4)11-13-27)23(16-25-22)31(28,29)20-8-6-17(2)18(3)14-20/h6-9,14-16H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTLOACTQAVVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline

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